molecular formula C13H15ClO B1603971 2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one CAS No. 1003708-90-4

2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1603971
CAS No.: 1003708-90-4
M. Wt: 222.71 g/mol
InChI Key: IAKJNMKJJGEDNJ-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C13H15ClO It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out at a low temperature of around 5°C, followed by heating to 60°C for several hours. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid at 35-40°C.

    Reduction: Hydrogen gas with a palladium catalyst under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indenones with various functional groups.

Scientific Research Applications

2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
  • 5-Chloro-2,3-dihydro-1H-inden-1-one

Uniqueness

2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to similar compounds.

Properties

IUPAC Name

2-butyl-4-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-2-3-5-9-8-11-10(13(9)15)6-4-7-12(11)14/h4,6-7,9H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKJNMKJJGEDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC2=C(C1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623215
Record name 2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-90-4
Record name 2-Butyl-4-chloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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